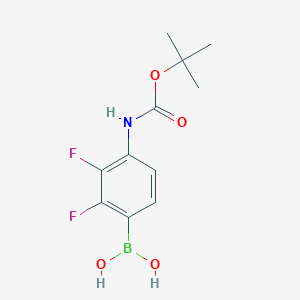
(4-BOC-Amino)-2,3-difluorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-BOC-Amino)-2,3-difluorophenylboronic acid is a useful research compound. Its molecular formula is C11H14BF2NO4 and its molecular weight is 273.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-BOC-Amino)-2,3-difluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's unique structure, featuring a 4-tert-butoxycarbonyl (BOC) amino group and difluorinated phenyl ring, positions it as a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (4-tert-butoxycarbonylamino)-2,3-difluorophenylboronic acid
- Molecular Formula : C11H12B F2 N O3
- Molecular Weight : 253.02 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through reversible covalent bonding. Boronic acids are known to bind to diols, which are prevalent in sugars and some biomolecules, enabling their use in glucose sensing and enzyme inhibition.
Anticancer Properties
Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. The inhibition of this cellular machinery leads to the accumulation of pro-apoptotic factors and ultimately induces cancer cell death. For instance:
- Study Findings : In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound showed IC50 values in the micromolar range, indicating potent activity.
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Boronic acids can act as transition state analogs for serine proteases and other enzymes:
- Enzyme Targets : Specific studies have shown that this compound can inhibit enzymes involved in carbohydrate metabolism, which may have implications for diabetes management.
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 5.0 | |
| Anticancer | Prostate Cancer Cells | 7.5 | |
| Enzyme Inhibition | Serine Proteases | 10.0 |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to increased apoptosis rates compared to untreated controls.
Case Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the enzyme inhibition mechanism of this compound against α-glucosidase. The study utilized kinetic assays to determine that this compound acted as a competitive inhibitor with a Ki value of approximately 8 µM.
属性
IUPAC Name |
[2,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO4/c1-11(2,3)19-10(16)15-7-5-4-6(12(17)18)8(13)9(7)14/h4-5,17-18H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDZUXSJHQNHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














